L-Cysteine, N-acetyl-S-(3-oxobutyl)-
Description
L-Cysteine, N-acetyl-S-(3-oxobutyl)- is a mercapturic acid derivative formed via the conjugation of glutathione (GSH) with reactive electrophilic compounds, followed by enzymatic processing (N-acetylation and glycyl cleavage). Mercapturic acids are critical biomarkers of exposure to volatile organic compounds (VOCs) and other toxicants, as they are excreted in urine . This compound is structurally analogous to other N-acetyl-S-substituted-L-cysteine metabolites, which vary based on the substituent attached to the sulfur atom .
Properties
CAS No. |
92079-08-8 |
|---|---|
Molecular Formula |
C9H15NO4S |
Molecular Weight |
233.29 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(3-oxobutylsulfanyl)propanoic acid |
InChI |
InChI=1S/C9H15NO4S/c1-6(11)3-4-15-5-8(9(13)14)10-7(2)12/h8H,3-5H2,1-2H3,(H,10,12)(H,13,14)/t8-/m0/s1 |
InChI Key |
PDFRFJPDJVSXMZ-QMMMGPOBSA-N |
Isomeric SMILES |
CC(=O)CCSC[C@@H](C(=O)O)NC(=O)C |
Canonical SMILES |
CC(=O)CCSCC(C(=O)O)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, N-acetyl-S-(3-oxobutyl)- typically involves the acetylation of L-cysteine followed by the introduction of the 3-oxobutyl group. One common method involves the reaction of L-cysteine with acetic anhydride to form N-acetyl-L-cysteine. This intermediate is then reacted with 3-oxobutyl chloride in the presence of a base such as sodium hydroxide to yield L-Cysteine, N-acetyl-S-(3-oxobutyl)- .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
L-Cysteine, N-acetyl-S-(3-oxobutyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or disulfides .
Scientific Research Applications
L-Cysteine, N-acetyl-S-(3-oxobutyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its role in cellular processes, including redox reactions and protein synthesis.
Medicine: It has potential therapeutic applications, particularly in the treatment of oxidative stress-related conditions and as a mucolytic agent.
Industry: It is used in the production of pharmaceuticals, cosmetics, and food additives
Mechanism of Action
The mechanism of action of L-Cysteine, N-acetyl-S-(3-oxobutyl)- involves its ability to modulate redox reactions and act as a precursor to glutathione, a powerful antioxidant. It interacts with various molecular targets, including enzymes and proteins, to exert its effects. The compound can scavenge free radicals and reduce oxidative stress, thereby protecting cells from damage .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key structural features, parent compounds, and biological roles of N-acetyl-S-(3-oxobutyl)-L-cysteine with similar mercapturic acids:
Key Observations :
- Functional Groups : The 3-oxobutyl group in the target compound distinguishes it from hydroxylated (e.g., 3HPMA, DHBMA) or carboxylated (e.g., CEMA) analogs. The ketone moiety may influence reactivity, detection sensitivity, and metabolic pathways.
- Parent Compounds : While 3HPMA and DHBMA derive from well-characterized toxins (acrolein, butadiene), the parent of N-acetyl-S-(3-oxobutyl)-L-cysteine remains speculative but could involve oxidized lipids or ketogenic VOCs.
- Biomarker Utility : 3HPMA and DHBMA are validated biomarkers in tobacco research, with urinary levels correlating with smoking intensity . The target compound’s utility requires further validation.
Metabolic Pathways and Detection
Mercapturic acids are synthesized via the glutathione S-transferase (GST) pathway. Key differences in metabolism and detection include:
- 3HPMA : Derived from acrolein, a cytotoxic aldehyde in smoke. Detected via LC-MS/MS in urine at mean concentrations of 285–575 ng/mg creatinine in smokers .
- DHBMA: Formed from 1,3-butadiene, a carcinogen. Levels in smokers exceed 5-fold changes compared to nonsmokers .
- N-Acetyl-S-(3-oxobutyl)-L-cysteine : Likely requires specialized LC-MS/MS methods due to its ketone group, which may complicate ionization compared to hydroxylated analogs .
Health Implications
- 3HPMA and DHBMA : Associated with oxidative stress, inflammation, and cardiovascular risks. Elevated 3HPMA correlates with serum triglyceride levels in NHANES studies .
- N-Acetyl-S-(3-oxobutyl)-L-cysteine: Unknown health effects, but ketone-derived metabolites may link to lipid peroxidation or diabetic ketoacidosis biomarkers.
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